molecular formula C12H19NO5 B1423801 Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate CAS No. 191111-14-5

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate

Cat. No. B1423801
M. Wt: 257.28 g/mol
InChI Key: UQSBSMLCPAEGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate” is a complex organic compound. It contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis . This compound belongs to the class of organic compounds known as gamma-keto acids and derivatives, which are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom .


Synthesis Analysis

The synthesis of compounds similar to “Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate” has been reported in the literature. For instance, tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been prepared from commercially available tert-butyloxycarbonyl-protected amino acids and used as starting materials in dipeptide synthesis . Another example is the synthesis of racemic N-tert-butoxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine in four steps and 68% overall yield starting from oxazoline derivative .


Molecular Structure Analysis

The molecular structure of “Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate” is complex due to the presence of the tert-butoxycarbonyl (Boc) group. The Boc group is a protecting group used in organic synthesis . The InChI code for a similar compound, methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate, is 1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(6-5-7-11)8(13)15-4/h5-7H2,1-4H3,(H,12,14) .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate” and similar compounds often involve the tert-butyloxycarbonyl (Boc) protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids .

Safety And Hazards

The safety data sheet for a similar compound, 4-tert-Butylbenzoic acid, indicates that it is harmful if swallowed, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects .

Future Directions

The future directions for the research and application of “Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate” and similar compounds could involve expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis . This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

properties

IUPAC Name

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-12(9(15)17-4)6-5-8(14)7-12/h5-7H2,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSBSMLCPAEGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(=O)C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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